N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide
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Overview
Description
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide is a complex organic compound that features a benzothiazole moiety linked to a phenyl group through an ethenyl bridge, with a methoxybenzamide substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide typically involves a multi-step process:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Ethenyl Bridge Formation: The benzothiazole derivative is then subjected to a Wittig reaction with a phosphonium ylide to form the ethenyl linkage.
Coupling with Phenyl Group: The intermediate is then coupled with a 4-bromophenyl derivative using a palladium-catalyzed Suzuki coupling reaction.
Methoxybenzamide Substitution: Finally, the compound is reacted with 3-methoxybenzoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide involves its interaction with molecular targets such as DNA and proteins. The benzothiazole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can bind to proteins, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Another benzotriazole derivative with UV-absorbing properties.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Used as a UV stabilizer in various applications.
Uniqueness
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide is unique due to its combination of a benzothiazole moiety with a methoxybenzamide group, providing a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-27-19-6-4-5-17(15-19)23(26)24-18-12-9-16(10-13-18)11-14-22-25-20-7-2-3-8-21(20)28-22/h2-15H,1H3,(H,24,26)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGYASKNUAQPKO-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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